molecular formula C₄₆H₄₂D₇N₅O₈S B1156690 Zafirlukast Impurity D-d7

Zafirlukast Impurity D-d7

Cat. No.: B1156690
M. Wt: 839.02
Attention: For research use only. Not for human or veterinary use.
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Description

Zafirlukast Impurity D-d7 is a deuterium-labeled analog of Zafirlukast Impurity D, a process-related impurity identified during the synthesis of zafirlukast, a leukotriene receptor antagonist used in asthma therapy. Structurally, it is characterized by the substitution of seven hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-based analytical methods . Key properties include:

  • CAS Registry No.: 1217174-18-9
  • Molecular Formula: C₃₁H₂₆D₇N₃O₆S
  • Molecular Weight: 582.73
  • Role: Ensures precise quantification of zafirlukast and its impurities in pharmacokinetic and metabolic studies by minimizing isotopic interference .

Impurity D-d7 is critical for compliance with International Conference on Harmonization (ICH) guidelines, which mandate impurity levels below 0.10% in drug substances . Its synthesis involves functional group interconversion (FGI) techniques, such as peptide coupling and carbonyl reduction, followed by deuterium labeling .

Properties

Molecular Formula

C₄₆H₄₂D₇N₅O₈S

Molecular Weight

839.02

Synonyms

N,N’-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic Acid C,C’-Dicyclopentyl Ester-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Characteristics of Zafirlukast Impurity D-d7 and Related Compounds
Compound Name CAS No. Molecular Formula Molecular Weight Key Features
This compound 1217174-18-9 C₃₁H₂₆D₇N₃O₆S 582.73 Deuterated internal standard; used in LC-MS for impurity profiling .
Zafirlukast Impurity D 1160235-24-4 C₄₆H₄₉N₅O₈S 831.97 Non-deuterated impurity; arises during zafirlukast synthesis .
Zafirlukast-D7 (Parent drug analog) 1217174-18-9 C₃₁H₂₆D₇N₃O₆S 582.73 Deuterated parent drug; used for pharmacokinetic studies .
2-Chloro Zafirlukast-d7 N/A C₃₁H₂₅ClD₇N₃O₆S 617.18 Chlorinated deuterated impurity; modifies metabolic stability .
Montelukast-d7 N/A C₃₅H₃₆D₇N₃O₃S ~600 (estimated) Deuterated analog of another CysLT1 antagonist; comparative analytical use .
Key Observations :

Deuterium Labeling : Impurity D-d7 shares isotopic labeling with Zafirlukast-D7, enabling parallel use in MS quantification. However, unlike the parent drug analog, it lacks therapeutic activity and is strictly analytical .

Structural Modifications: Compared to non-deuterated Impurity D, the deuterium atoms in Impurity D-d7 reduce metabolic degradation, enhancing its stability in biological matrices .

Analytical Performance

  • Sensitivity: Impurity D-d7 improves detection limits in LC-MS by providing distinct isotopic peaks, a feature shared with Zafirlukast-D7 but absent in non-deuterated impurities .
  • Chromatographic Behavior: The deuterium labeling minimally alters retention times compared to non-deuterated impurities, ensuring accurate co-elution studies .
  • Cross-Reactivity : Unlike montelukast-d7, which may interfere in leukotriene receptor assays, Impurity D-d7 is specific to zafirlukast impurity profiling .

Regulatory and Stability Considerations

  • Stability: Deuterium labeling enhances resistance to oxidative degradation, a critical advantage over non-deuterated analogs in long-term storage .

Metabolic Studies

  • Impurity D-d7 is used to track zafirlukast’s metabolism, which involves CYP3A4-mediated dehydrogenation to reactive intermediates . In contrast, non-deuterated impurities like Impurity D may undergo faster hepatic clearance .
  • Comparative studies with montelukast-d7 reveal divergent metabolic pathways due to structural differences in the indole and sulfonamide moieties .

Pharmacological Context

  • While zafirlukast demonstrates dual modulation of sEH and PPARγ , its impurities, including D-d7, are pharmacologically inert. This contrasts with active metabolites like 3-methylindole derivatives, which are hepatotoxic .

Q & A

What unresolved questions about this compound warrant prioritization in future studies?

  • Key Gaps :
  • Mechanistic Depth : Role of Impurity D-d7 in endoplasmic reticulum stress pathways during diabetic nephropathy.
  • Translational Relevance : In vivo pharmacokinetics and tissue distribution in diabetic animal models.
  • Analytical Challenges : Detection limits for trace-level Impurity D-d7 in complex biological matrices.
  • Recommendations : Conduct systematic reviews to map existing evidence and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

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